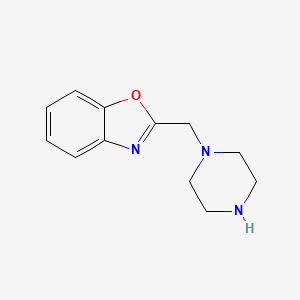
2-amino-5-chloro-4-Thiazolecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-chloro-1,3-thiazole-4-carbaldehyde is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-amino-5-chlorothiazole with formylating agents. One common method includes the use of Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods
Industrial production of 2-amino-5-chloro-1,3-thiazole-4-carbaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-amino-5-chloro-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Reduction: 2-amino-5-chloro-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-amino-5-chloro-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its use in the synthesis of antimicrobial and anticancer agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-amino-5-chloro-1,3-thiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows for strong binding interactions with various molecular targets, enhancing its biological activity.
相似化合物的比较
Similar Compounds
2-amino-5-chlorothiazole: Lacks the aldehyde group but shares the thiazole ring structure.
2-amino-4-chlorothiazole: Similar structure with the chlorine atom at a different position.
2-amino-5-bromothiazole: Contains a bromine atom instead of chlorine.
Uniqueness
2-amino-5-chloro-1,3-thiazole-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring This combination allows for diverse chemical reactivity and the ability to form a wide range of derivatives
属性
分子式 |
C4H3ClN2OS |
|---|---|
分子量 |
162.60 g/mol |
IUPAC 名称 |
2-amino-5-chloro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(1-8)7-4(6)9-3/h1H,(H2,6,7) |
InChI 键 |
MOZLQUAAOIOHJJ-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C1=C(SC(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)


